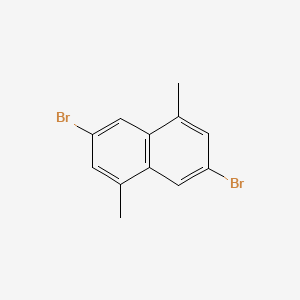![molecular formula C10H12O3S B14320415 4-Methoxy-3-[(methylsulfanyl)methoxy]benzaldehyde CAS No. 112138-85-9](/img/structure/B14320415.png)
4-Methoxy-3-[(methylsulfanyl)methoxy]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-3-[(methylsulfanyl)methoxy]benzaldehyde is an organic compound with the molecular formula C9H10O3S. It is a derivative of benzaldehyde, featuring a methoxy group and a methylsulfanyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-[(methylsulfanyl)methoxy]benzaldehyde typically involves the introduction of the methoxy and methylsulfanyl groups onto a benzaldehyde precursor. One common method is the reaction of 4-methoxybenzaldehyde with methylthiomethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-3-[(methylsulfanyl)methoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydride (NaH), dimethylformamide (DMF)
Major Products Formed
Oxidation: 4-Methoxy-3-[(methylsulfanyl)methoxy]benzoic acid
Reduction: 4-Methoxy-3-[(methylsulfanyl)methoxy]benzyl alcohol
Substitution: Various substituted benzaldehydes depending on the nucleophile used
Applications De Recherche Scientifique
4-Methoxy-3-[(methylsulfanyl)methoxy]benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and their derivatives.
Medicine: Research into its potential pharmacological properties, such as antimicrobial or anticancer activities, is ongoing.
Mécanisme D'action
The mechanism of action of 4-Methoxy-3-[(methylsulfanyl)methoxy]benzaldehyde depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons to the oxidizing agent. In reduction reactions, the aldehyde group gains electrons to form an alcohol. The methoxy and methylsulfanyl groups can influence the reactivity and selectivity of these reactions by stabilizing or destabilizing intermediates through electronic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Similar structure but with a hydroxyl group instead of a methylsulfanyl group.
3-Methoxy-4-(methylsulfanyl)benzaldehyde: Similar structure but with the methoxy and methylsulfanyl groups in different positions.
4-Methoxy-3-methylbenzaldehyde: Similar structure but with a methyl group instead of a methylsulfanyl group.
Uniqueness
The combination of these functional groups provides a distinct set of properties that can be exploited in various chemical and biological contexts .
Propriétés
Numéro CAS |
112138-85-9 |
|---|---|
Formule moléculaire |
C10H12O3S |
Poids moléculaire |
212.27 g/mol |
Nom IUPAC |
4-methoxy-3-(methylsulfanylmethoxy)benzaldehyde |
InChI |
InChI=1S/C10H12O3S/c1-12-9-4-3-8(6-11)5-10(9)13-7-14-2/h3-6H,7H2,1-2H3 |
Clé InChI |
DCVWCCVNXLMTBB-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C=O)OCSC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Tert-butyl-2-{[(ethylsulfanyl)methyl]sulfanyl}phenol](/img/structure/B14320333.png)
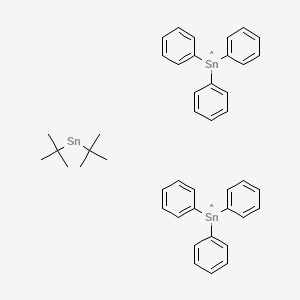

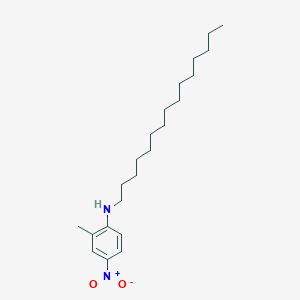
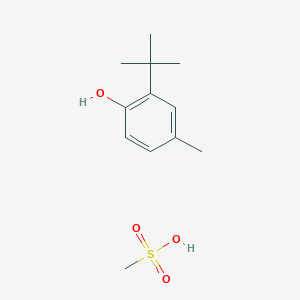
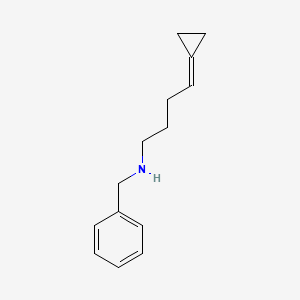
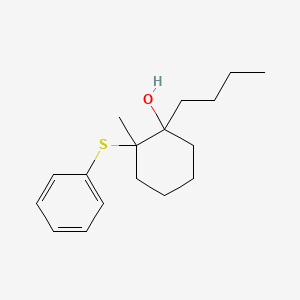
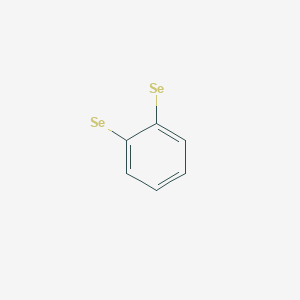
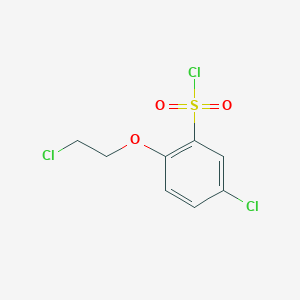
![N-[4-(1H-Imidazol-1-yl)-2-methylbutan-2-yl]prop-2-enamide](/img/structure/B14320389.png)
![Benzenethiol, 2,2'-[1,2-ethanediylbis(methylimino)]bis-](/img/structure/B14320393.png)


